Acetylcysteine sodium is classified as a pharmaceutical compound and is primarily derived from the amino acid cysteine. It is often used in clinical settings due to its ability to replenish glutathione levels in the body and its role as an antioxidant. The compound is available in various forms, including oral tablets, effervescent formulations, and intravenous solutions .
The synthesis of acetylcysteine sodium typically involves the reaction of L-cysteine hydrochloride with acetic anhydride in the presence of sodium acetate. The process can be summarized as follows:
Alternative methods include direct acylation techniques that also yield acetylcysteine sodium but may involve different reagents or conditions to optimize yield and purity .
Acetylcysteine sodium has a molecular formula of C₅H₉NO₃S. Its structure features a thiol group (-SH) which is crucial for its biological activity. Key aspects of its molecular structure include:
Acetylcysteine sodium participates in several important chemical reactions:
The mechanism by which acetylcysteine sodium exerts its therapeutic effects involves several pathways:
Acetylcysteine sodium exhibits several notable physical and chemical properties:
The compound's melting point and other thermodynamic properties can be determined through differential scanning calorimetry or other analytical techniques .
Acetylcysteine sodium has diverse applications across various fields:
The origins of acetylcysteine sodium trace to foundational research on mucolytic agents in the mid-20th century. Initial development focused on compounds capable of disrupting disulfide bonds in mucoproteins, which contribute to pathological mucus viscosity. Italian pharmaceutical researchers at Zambon Group pioneered acetylcysteine, patenting it in 1960 for mucolytic applications [2] [4]. The discovery emerged from systematic screening of sulfhydryl-containing compounds, where the free thiol group (-SH) of acetylcysteine demonstrated unparalleled efficacy in reducing mucus disulfide linkages [4]. By 1968, acetylcysteine entered medical use, initially as inhalation solutions for chronic respiratory conditions [2].
The sodium salt formulation arose from efforts to improve physicochemical stability and solubility. Early pharmacological studies revealed that the sodium salt offered superior handling properties and reduced oxidation susceptibility compared to free acetylcysteine. This innovation facilitated broader clinical adoption, particularly for intravenous formulations essential in antidotal therapy. The first intravenous acetylcysteine sodium preparations gained regulatory approval in the 1970s–1980s, revolutionizing management of acetaminophen overdose [4] [6].
Table 1: Key Milestones in Acetylcysteine Sodium Development
Year | Development | Significance |
---|---|---|
1960 | Initial patent filed for acetylcysteine | Established mucolytic mechanism via free thiol group |
1968 | Introduction as medical mucolytic (Mucomyst®) | First clinical application for respiratory diseases |
1978 | FDA approval of oral acetylcysteine | Acetaminophen overdose antidote |
2004 | FDA approval of IV acetylcysteine sodium | Rapid-delivery formulation for hepatic protection |
Acetylcysteine sodium is systematically classified as an N-acylated derivative of the amino acid L-cysteine, modified with an acetyl group and stabilized as a sodium salt. Its chemical identity adheres to IUPAC conventions: Sodium (2R)-2-acetamido-3-sulfanylpropanoate, reflecting stereospecific (R-configuration) and ionic properties [1] [2]. The molecular formula is C~5~H~8~NNaO~3~S, with a molar mass of 163.19 g·mol⁻¹ [1]. Key structural features include:
The compound exists as a white crystalline powder with a melting point of 228–230°F (109–110°C) [2]. Its solubility profile distinguishes it from free acetylcysteine: freely soluble in water (>500 mg/mL) but insoluble in nonpolar solvents. This polarity facilitates rapid dissolution for parenteral administration. The sodium salt form exhibits higher stability against atmospheric oxidation compared to the free acid, though it remains sensitive to prolonged air exposure.
Table 2: Chemical Properties of Acetylcysteine Sodium
Property | Specification | Analytical Method |
---|---|---|
Molecular formula | C~5~H~8~NNaO~3~S | Elemental analysis |
Molar mass | 163.19 g·mol⁻¹ | Mass spectrometry |
Specific rotation | +5° (c = 3% in water) | Polarimetry |
Melting point | 109–110°C (228–230°F) | Differential scanning calorimetry |
Solubility | >500 mg/mL in water | USP dissolution testing |
CAS registry number | Not provided in sources | N/A |
Nomenclature variants include "N-acetylcysteine sodium salt," "acetylcysteine sodium," and "NAC-Na." Official pharmacopeial names vary by jurisdiction: the United States Pharmacopeia designates it "Acetylcysteine Sodium," while European Pharmacopoeia uses "Natrii acetylcysteinas" [2] [6].
Acetylcysteine sodium operates within complex regulatory paradigms due to its dual status as a drug and supplement ingredient. Key frameworks include:
United States:
European Union:
Global Agencies:
Table 3: Regulatory Milestones for Acetylcysteine Sodium
Year | Jurisdiction | Action | Impact |
---|---|---|---|
1963 | USA | Approval as inhalation mucolytic (Mucomyst®) | Established drug status under FDA |
1978 | USA | Oral antidote approval for acetaminophen overdose | Expanded therapeutic indications |
2004 | USA | Intravenous acetylcysteine sodium approval (Acetadote®) | Provided rapid-delivery option for hepatotoxicity |
2020 | USA | FDA warning letters on supplement status | Initiated regulatory clarification process |
2022 | USA | Final guidance on enforcement discretion for supplements | Allowed continued supplement sales pending review |
2023 | WHO | Retention on Essential Medicines List | Affirmed global therapeutic importance |
The compound’s regulatory heterogeneity persists in markets like Canada and Australia, where oral forms exist in prescription and over-the-counter frameworks. Ongoing FDA rulemaking may resolve U.S. supplement access conflicts, contingent on completed safety reviews [3] [5]. This evolving landscape underscores the tension between pharmaceutical exclusivity and nutraceutical accessibility, framed by acetylcysteine sodium’s complex biochemical legacy.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1